4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and an oxadiazole group. The presence of these functional groups imparts significant biological activity, making it a valuable target for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the oxadiazole intermediate with piperazine under controlled conditions.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenated solvents, bases, or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Biological Research: The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in studying cellular processes and disease mechanisms.
Pharmacology: It is used in the development of new drugs targeting various biological pathways, including those involved in inflammation and oxidative stress.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine involves several molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes involved in oxidative stress and inflammation, such as nitric oxide synthase and tumor necrosis factor-α (TNF-α).
Modulation of Signaling Pathways: It affects signaling pathways like the NF-kB pathway, which plays a crucial role in inflammation and immune response.
Neuroprotection: The compound exerts neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
4-Methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds share similar structural features and biological activities, particularly in neuroprotection and anti-inflammatory applications.
Imidazole Derivatives: Imidazole-containing compounds also exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H18N6O |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-methyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H18N6O/c1-10-7-12(15-9-14-10)19-5-3-18(4-6-19)8-13-17-16-11(2)20-13/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
YFSBXAWTDOPHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=NN=C(O3)C |
Origin of Product |
United States |
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